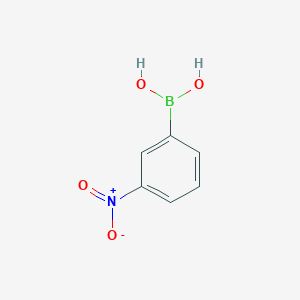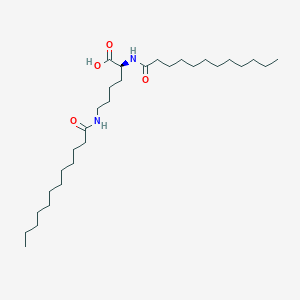
Octyl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-aminobenzoate, also known as octinoxate, is an organic compound commonly used as a UV filter in sunscreens and other cosmetic products. It is a colorless oily liquid with a slightly floral odor and is soluble in most organic solvents. Octyl 4-aminobenzoate is a derivative of para-aminobenzoic acid (PABA), which was the first UV filter to be used in sunscreens. However, PABA has been found to cause allergic reactions in some individuals, and octyl 4-aminobenzoate was developed as a safer alternative.
Mecanismo De Acción
Octyl 4-aminobenzoate absorbs UVB radiation by converting the energy into heat, which is dissipated harmlessly. It does not penetrate the skin to a significant extent and is considered safe for topical use. However, some studies have suggested that octyl 4-aminobenzoate may have endocrine-disrupting effects and could interfere with hormone function.
Efectos Bioquímicos Y Fisiológicos
Octyl 4-aminobenzoate has been shown to be well-tolerated by the skin and has low toxicity. However, some individuals may experience allergic reactions or skin irritation. Additionally, there is concern that octyl 4-aminobenzoate may have negative effects on aquatic ecosystems, as it has been detected in wastewater and can accumulate in aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyl 4-aminobenzoate is a widely used UV filter in sunscreens and other cosmetic products, and its properties have been extensively studied. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, its potential endocrine-disrupting effects and negative impact on aquatic ecosystems should be considered when using it in research.
Direcciones Futuras
There are several areas of research that could be explored in relation to octyl 4-aminobenzoate. One potential direction is to investigate its potential endocrine-disrupting effects and the mechanisms by which it may interfere with hormone function. Additionally, the environmental impact of octyl 4-aminobenzoate on aquatic ecosystems should be further studied. Finally, there is a need for the development of new UV filters that are safer and more effective than current options, including octyl 4-aminobenzoate.
Métodos De Síntesis
Octyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of octyl 4-aminobenzoate and water. The product can be purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Octyl 4-aminobenzoate has been extensively researched for its UV-absorbing properties and its use in sunscreens. It has been found to effectively absorb UVB radiation, which is responsible for sunburn and skin cancer. Additionally, octyl 4-aminobenzoate has been shown to have a synergistic effect with other UV filters, such as avobenzone and titanium dioxide, to provide broad-spectrum protection against UVA and UVB radiation.
Propiedades
Número CAS |
14309-41-2 |
|---|---|
Nombre del producto |
Octyl 4-aminobenzoate |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
octyl 4-aminobenzoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3 |
Clave InChI |
XOEUGELJHSUYGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N |
Otros números CAS |
14309-41-2 |
Solubilidad |
3.98e-06 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[G]chrysene](/img/structure/B86070.png)





![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)






